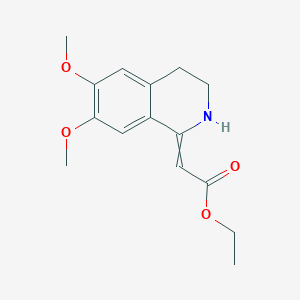
ethyl (Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl (Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups and a dihydroisoquinoline core, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl (Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline compounds, and various substituted isoquinolines .
Wissenschaftliche Forschungsanwendungen
ethyl (Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of ethyl (Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular signaling pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the core structure but lacks the ethanoate group.
Ethyl 6,7-dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate: A structurally related compound with a spiro linkage.
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile: Contains a nitrile group instead of the ethanoate group.
Uniqueness
ethyl (Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanoate group and methoxy substituents make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
Molekularformel |
C15H19NO4 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
ethyl 2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetate |
InChI |
InChI=1S/C15H19NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-9,16H,4-6H2,1-3H3 |
InChI-Schlüssel |
VOIIGMYUSKJRLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C1C2=CC(=C(C=C2CCN1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



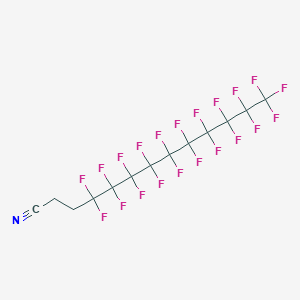
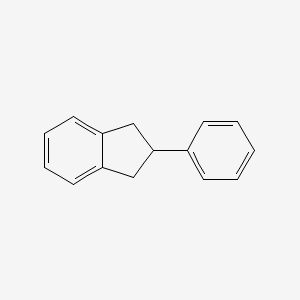


![9-Methoxy-2-methyl-7h-furo[3,2-g]chromen-7-one](/img/structure/B8738566.png)
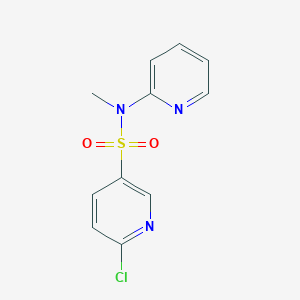



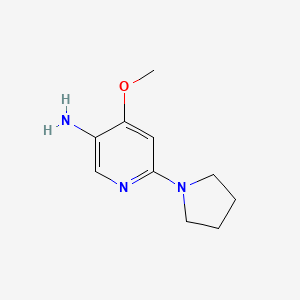
![3-Bromo-6-(difluoromethoxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B8738639.png)
![Naphth[1,2-d]oxazole](/img/structure/B8738644.png)
![1-[(4-Bromophenoxy)methyl]cyclobutanecarboxylic acid](/img/structure/B8738650.png)
